molecular formula C12H16BrNO5S B299679 4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine

4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine

Cat. No. B299679
M. Wt: 366.23 g/mol
InChI Key: YBRZMROHUHAATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDMC or BDMCP and is a derivative of the natural compound, harmaline. BDMC has been found to exhibit various biological activities and has been studied extensively for its potential use in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of BDMC is not fully understood. However, studies have shown that BDMC exhibits its biological activities by modulating various signaling pathways in cells. BDMC has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
BDMC has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and inhibit the proliferation of cancer cells. BDMC has also been found to reduce inflammation and oxidative stress in cells. Additionally, BDMC has been found to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDMC in lab experiments is that it exhibits a wide range of biological activities. Additionally, BDMC is relatively easy to synthesize and can be obtained in pure form. However, one of the limitations of using BDMC in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of BDMC for various applications.

Future Directions

There are several future directions for research on BDMC. One area of research is to further elucidate the mechanism of action of BDMC. Additionally, more research is needed to determine the optimal dosage and administration of BDMC for various applications. Another area of research is to study the potential use of BDMC in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of BDMC in human clinical trials.

Synthesis Methods

The synthesis of BDMC involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with morpholine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is purified using column chromatography to obtain pure BDMC.

Scientific Research Applications

BDMC has been studied for its potential use in various fields of scientific research. It has been found to exhibit anti-cancer properties and has been studied as a potential chemotherapeutic agent. BDMC has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, BDMC has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(2-bromo-4,5-dimethoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO5S/c1-17-10-7-9(13)12(8-11(10)18-2)20(15,16)14-3-5-19-6-4-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRZMROHUHAATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-4,5-dimethoxyphenyl)sulfonylmorpholine

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